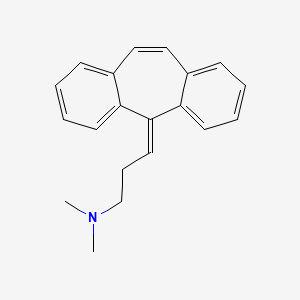

Cyclobenzaprine

Overview

Description

Cyclobenzaprine is a centrally acting skeletal muscle relaxant primarily used to relieve muscle spasms associated with acute, painful musculoskeletal conditions. It is structurally similar to tricyclic antidepressants and was first synthesized in 1961. This compound is commonly prescribed under various brand names, including Flexeril, Amrix, and Fexmid .

Mechanism of Action

Target of Action

Cyclobenzaprine primarily targets the central nervous system , specifically within the locus coeruleus of the brainstem . It is a 5-HT2 receptor antagonist

Mode of Action

This compound mediates its effects centrally, via inhibition of tonic somatic motor function , likely through modulation of noradrenergic and serotonergic systems . It relieves muscle spasm through action on the central nervous system at the brain stem . It is also known to exhibit low nanomolar affinity for the cloned human H1R, as well as that expressed in both rat and mouse brain .

Biochemical Pathways

This compound is extensively metabolized in the liver via both oxidative and conjugative pathways . Oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylthis compound .

Pharmacokinetics

This compound’s pharmacokinetics can be described by a multicompartment open model . It has an average rapid elimination half-life (t (1/2)beta) of 3.1 hours and an average terminal elimination half-life (t (1/2)gamma) of 31.9 hours . The bioavailability of this compound is 33–55% , and it is majorly metabolized by CYP3A4 and CYP1A2 . The drug is excreted through the kidneys .

Result of Action

The primary result of this compound’s action is the relief of muscle spasm associated with acute, painful musculoskeletal conditions . It decreases pain in the first two weeks, peaking in the first few days . It is also known to facilitate sedative effects via off-target antagonism of central histamine H1 receptors (H1R) .

Action Environment

This compound readily crosses the blood-brain barrier and its muscle relaxant effects occur centrally . Given that it readily crosses the blood-brain barrier and its muscle relaxant effects occur centrally, off-target central antagonism of H1R by this compound facilitates the significant sedative effect of this agent seen in patients .

Biochemical Analysis

Biochemical Properties

Cyclobenzaprine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system, specifically targeting the brainstem, to reduce muscle spasms. This compound interacts with noradrenergic and serotonergic systems, modulating the release and reuptake of neurotransmitters such as norepinephrine and serotonin . Additionally, it binds to 5-HT2 receptors, which contributes to its muscle relaxant properties .

Cellular Effects

This compound influences various types of cells and cellular processes. It exerts its effects on muscle cells by reducing muscle hyperactivity through the gamma and alpha motor systems . This compound also affects cell signaling pathways by modulating the activity of neurotransmitters in the central nervous system. This modulation can lead to changes in gene expression and cellular metabolism, ultimately resulting in muscle relaxation and pain relief .

Molecular Mechanism

The molecular mechanism of this compound involves its action on the central nervous system, particularly the brainstem. This compound inhibits tonic somatic motor function by modulating noradrenergic and serotonergic systems . It binds to 5-HT2 receptors and antagonizes alpha-1 adrenergic receptors, leading to vasodilation and reflex tachycardia . This compound’s anticholinergic effects are due to its antagonism of muscarinic acetylcholine receptors, which contributes to its muscle relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound exhibits linear pharmacokinetics and is subject to enterohepatic circulation . It reaches steady-state plasma concentrations within 3-4 days when dosed three times a day . Long-term studies have shown that this compound can accumulate in the body, leading to sustained muscle relaxant effects. Its use is generally recommended for short-term therapy due to the potential for side effects and tolerance development .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound has been shown to reduce or abolish skeletal muscle hyperactivity without acting directly on skeletal muscle or neuromuscular junctions . Higher doses of this compound can lead to increased heart rate and central nervous system depression . Toxic or adverse effects at high doses include sedation, ataxia, and gastrointestinal disturbances .

Metabolic Pathways

This compound is extensively metabolized in the liver via cytochrome P450 enzymes, including CYP3A4, CYP1A2, and CYP2D6 . The primary metabolic pathways involve oxidation and conjugation, resulting in the formation of glucuronide metabolites . This compound undergoes enterohepatic recirculation, which contributes to its prolonged effects .

Transport and Distribution

This compound is highly bound to plasma proteins, with approximately 93% of the drug being protein-bound . It is transported and distributed within cells and tissues primarily through the bloodstream. This compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, particularly the brainstem . This compound’s activity is directed towards modulating neurotransmitter release and reuptake, which occurs at synaptic junctions within the brainstem. This localization is crucial for its muscle relaxant effects, as it targets the central mechanisms responsible for muscle hyperactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobenzaprine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 5-dibenzosuberenone with a Grignard reagent derived from 3-dimethylaminopropyl chloride. The reaction mass undergoes hydrolysis and dehydration without isolating the intermediate compound, followed by neutralization and extraction in an organic solvent. The product is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound hydrochloride often employs a one-pot process due to its efficiency and cost-effectiveness. This method involves reacting 5-dibenzosuberenone with the Grignard reagent, followed by hydrolysis and dehydration in the presence of aqueous hydrochloric acid. The reaction mass is then neutralized, and the product is extracted and purified .

Chemical Reactions Analysis

Types of Reactions: Cyclobenzaprine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form northis compound.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve alkylating agents like methyl iodide.

Major Products:

Oxidation: Northis compound

Reduction: Amine derivatives

Substitution: Various alkylated derivatives.

Scientific Research Applications

Cyclobenzaprine has several scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and reactions of tricyclic compounds.

Biology: Investigated for its effects on muscle relaxation and its interactions with neurotransmitter systems.

Medicine: Widely used to treat muscle spasms and pain associated with acute musculoskeletal conditions.

Industry: Employed in the development of sustained-release formulations and other pharmaceutical preparations.

Comparison with Similar Compounds

Cyclobenzaprine is often compared with other muscle relaxants, such as:

Baclofen: Used for muscle spasms associated with multiple sclerosis and spinal cord injuries.

Methocarbamol: Another muscle relaxant with a different mechanism of action, often used for similar indications.

Uniqueness: this compound’s structural similarity to tricyclic antidepressants and its central action on the brainstem make it unique among muscle relaxants. Its long half-life and effectiveness in treating muscle spasms associated with acute musculoskeletal conditions further distinguish it from other compounds .

Properties

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURKNVYFZMSNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6202-23-9 (hydrochloride) | |

| Record name | Cyclobenzaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046933 | |

| Record name | Cyclobenzaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 175-180 °C at 1 atm | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely Soluble, 6.89e-03 g/L | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism of action of cyclobenzaprine has not been fully elucidated in humans, and much of the information available regarding its mechanism has been ascertained from early animal studies. There is some evidence that cyclobenzaprine exerts its effects at the supraspinal level, specifically within the locus coeruleus of the brainstem, with little-to-no action at neuromuscular junctions or directly on skeletal musculature. Action on the brainstem is thought to result in diminished activity of efferent alpha and gamma motor neurons, likely mediated by inhibition of coeruleus-spinal or reticulospinal pathways, and ultimately depressed spinal cord interneuron activity. More recently it has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects., The centrally acting muscle relaxant cyclobenzaprine was thought to be an alpha 2-adrenoceptor agonist that reduced muscle tone by decreasing the activity of descending noradrenergic neurons. In the present study, we examined the effects of cyclobenzaprine on descending neurons by measuring the monosynaptic reflex in rats. Cyclobenzaprine reduced the monosynaptic reflex amplitude dose dependently and this effect was not inhibited by the alpha 2-adrenoceptor antagonists idazoxan and yohimbine. Cyclobenzaprine-induced monosynaptic reflex depression was not attenuated by noradrenergic neuronal lesions produced by 6-hydroxydopamine. However, cyclobenzaprine inhibited monosynaptic reflex facilitation induced by (+/-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, a 5-HT2 receptor agonist, in spinalized rats markedly, and 5-HT depletion by DL-p-chlorophenylalanine inhibited the depressive effect of cyclobenzaprine on the monosynaptic reflex. These results suggest that cyclobenzaprine is a 5-HT2 receptor antagonist and that its muscle relaxant effect is due to inhibition of serotonergic, not noradrenergic, descending systems in the spinal cord. | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

303-53-7 | |

| Record name | Cyclobenzaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobenzaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobenzaprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O5WQQ5TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C (hydrochloride salt) | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[10,12-Dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1214844.png)